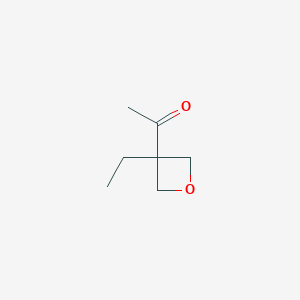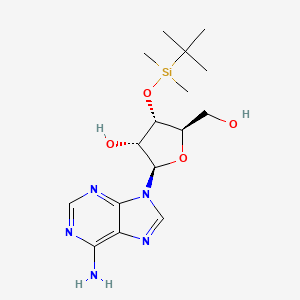![molecular formula C14H19NO4 B1403276 2-[(tert-Butoxycarbonyl)amino]ethyl benzoate CAS No. 1371582-19-2](/img/structure/B1403276.png)
2-[(tert-Butoxycarbonyl)amino]ethyl benzoate
Overview
Description
2-[(tert-Butoxycarbonyl)amino]ethyl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an aminoethyl benzoate structure. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Mechanism of Action
Target of Action
The primary target of 2-[(tert-Butoxycarbonyl)amino]ethyl benzoate is the amino group in various biochemical entities. This compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) etc .
Mode of Action
This compound, often referred to as a Boc-protected amino compound, interacts with its targets by forming a carbamate. The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group for the amino functionality, allowing for selective reactions . The Boc group can be removed under mild acidic conditions to reveal the free amine .
Biochemical Pathways
The compound plays a significant role in the synthesis of N-monoalkylated ethanolamine derivatives, which have wide applications in industries . The Boc group in the compound protects one of the protons in the amine group, allowing the remaining proton in the amine group or the hydroxyl group to be selectively functionalized .
Pharmacokinetics
The Boc group can be removed under mild acidic conditions, which could occur during metabolism .
Result of Action
The result of the action of this compound is the formation of N-monoalkylated ethanolamine derivatives . These derivatives have wide applications in industries, including as acidic gas absorbents for gas purification, additive chemicals for paper and leather processing, and important intermediates in the synthesis of many drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires an acidic environment . Furthermore, the compound’s reactivity with carboxylic acids, NHS esters, and carbonyls suggests that its action may be influenced by the presence of these entities in the environment .
Biochemical Analysis
Biochemical Properties
2-[(tert-Butoxycarbonyl)amino]ethyl benzoate plays a significant role in biochemical reactions, primarily as a protecting group for amino acids. It interacts with various enzymes and proteins involved in peptide synthesis. The compound’s tert-butoxycarbonyl (Boc) group is known for its stability under acidic conditions, making it a valuable tool in the synthesis of peptides and other complex biomolecules. The interactions between this compound and enzymes such as proteases are crucial, as the Boc group can be selectively removed under specific conditions to reveal the free amino group, allowing for further biochemical modifications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can temporarily inhibit the activity of certain enzymes, thereby affecting metabolic pathways and gene expression profiles. Additionally, the compound’s ability to protect amino groups can prevent unwanted side reactions during cellular processes, ensuring the integrity of synthesized peptides and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group forms stable covalent bonds with amino groups, protecting them from reactive species and enzymatic degradation. This protection is crucial during the synthesis of peptides, as it allows for the selective modification of other functional groups. The removal of the Boc group, typically achieved through acidic conditions, restores the free amino group, enabling further biochemical reactions. This mechanism of action highlights the compound’s role in enzyme inhibition and activation, as well as its impact on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that the Boc group remains stable under acidic conditions but can be rapidly deprotected under basic conditions or in the presence of specific catalysts. Long-term exposure to these conditions can lead to the gradual degradation of the compound, affecting its efficacy in biochemical reactions. Additionally, in vitro and in vivo studies have demonstrated that prolonged exposure to this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively protect amino groups during peptide synthesis. At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, disruption of metabolic pathways, and potential cytotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired protective effect without causing significant toxicity. Understanding these dosage effects is crucial for optimizing the use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and amino acid metabolism. The compound interacts with enzymes such as proteases and peptidases, which play key roles in the degradation and synthesis of peptides. The presence of the Boc group can influence metabolic flux and metabolite levels by temporarily inhibiting enzyme activity and protecting amino groups from degradation. This interaction ensures the stability and integrity of synthesized peptides, facilitating their use in various biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The Boc group can affect the compound’s solubility and transport properties, ensuring its effective distribution to target sites within the cell. Understanding these transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its protective effects on amino groups. This localization is crucial for ensuring the selective modification of peptides and proteins during synthesis. Additionally, the Boc group’s stability under acidic conditions allows for its targeted removal in specific subcellular environments, enabling precise control over biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxycarbonyl)amino]ethyl benzoate typically involves the reaction of N-Boc-ethanolamine with benzoic acid. The reaction is facilitated by the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxycarbonyl)amino]ethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: Palladium catalysts, boron reagents, and bases like potassium carbonate.
Major Products Formed
Deprotection: Yields the free amine.
Coupling: Produces various substituted benzoates depending on the reactants used.
Scientific Research Applications
2-[(tert-Butoxycarbonyl)amino]ethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis to prevent unwanted side reactions.
Biology: Employed in the synthesis of biologically active molecules, including peptides and pharmaceuticals.
Medicine: Utilized in drug development and the synthesis of prodrugs that require selective activation.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethanolamine: Similar structure but lacks the benzoate group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected amine with a different functional group.
Ethyl 2-[(tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate: A Boc-protected compound with a cyclopropane ring.
Uniqueness
2-[(tert-Butoxycarbonyl)amino]ethyl benzoate is unique due to its combination of the Boc-protected amine and the benzoate ester, which provides specific reactivity and stability advantages in synthetic applications. Its structure allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-18-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNGAGYHHUKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)
![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol](/img/structure/B1403195.png)


![({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403201.png)
![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)
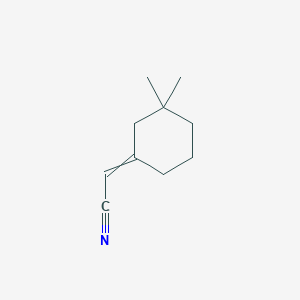
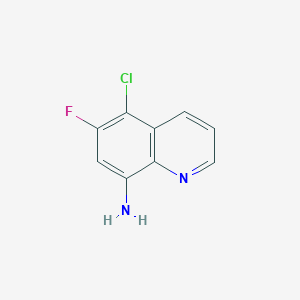

![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)
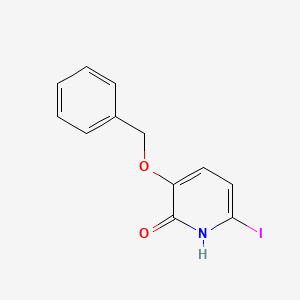
![tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate](/img/structure/B1403211.png)
